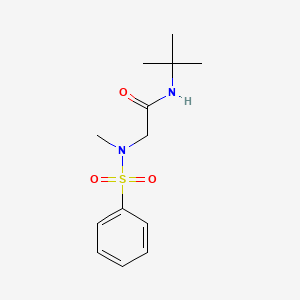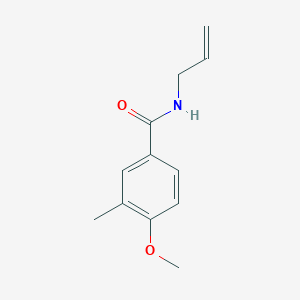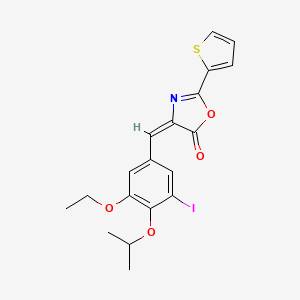![molecular formula C14H12N2O3 B4780420 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide
Descripción general
Descripción
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide, also known as FOPB, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the family of benzamides, which are known to have various biological activities. FOPB has been found to have potential therapeutic applications due to its ability to modulate specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide is not fully understood. However, it has been proposed that 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide targets specific signaling pathways involved in cancer cell growth and angiogenesis. 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has also been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been found to have low toxicity and is well tolerated by animals, making it a potential candidate for in vivo studies. However, 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based assays. 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide also has limited stability in solution, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the research on 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide. One direction is to further investigate the mechanism of action of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide and its interaction with specific signaling pathways. Another direction is to explore the potential of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide as a therapeutic agent for cancer treatment. The combination of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide with other chemotherapeutic agents could be investigated to enhance its efficacy. In addition, the development of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide derivatives with improved solubility and stability could expand its potential applications.
Conclusion
In summary, 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it an attractive candidate for cancer treatment. The synthesis method of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been optimized to achieve high yield and purity. The mechanism of action of 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide is not fully understood, but it has been shown to target specific signaling pathways involved in cancer cell growth and angiogenesis. 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has several advantages for lab experiments, but also has some limitations. Future research on 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide could further elucidate its potential therapeutic applications and expand its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to suppress tumor angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). 2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide has been shown to have a synergistic effect with chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-14(18)10-4-1-2-5-11(10)16-8-7-12(17)13-6-3-9-19-13/h1-9,16H,(H2,15,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVKCLFCPQJQH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-Furyl)-3-oxo-1-propen-1-yl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4780348.png)
![ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4780353.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4780380.png)
![N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B4780387.png)
![N-[1-(4-chlorophenyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4780405.png)
![N-(2,4-dibromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4780413.png)
![2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4780417.png)

![4,5,6,7-tetrachloro-2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4780439.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4780444.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)